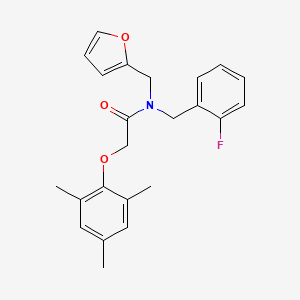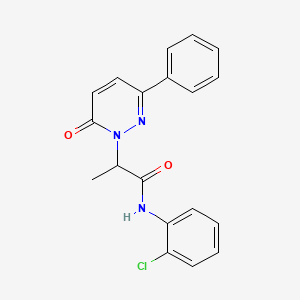![molecular formula C17H12FN3O2 B11375434 2-[(E)-2-(4-fluorophenyl)ethenyl]-5-[(furan-2-ylmethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B11375434.png)
2-[(E)-2-(4-fluorophenyl)ethenyl]-5-[(furan-2-ylmethyl)amino]-1,3-oxazole-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(1E)-2-(4-Fluorophenyl)ethenyl]-5-{[(furan-2-yl)methyl]amino}-1,3-oxazole-4-carbonitrile is a complex organic compound that features a combination of fluorophenyl, furan, oxazole, and carbonitrile groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(1E)-2-(4-fluorophenyl)ethenyl]-5-{[(furan-2-yl)methyl]amino}-1,3-oxazole-4-carbonitrile typically involves multi-step organic reactions. One common approach includes:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the fluorophenyl group: This step often involves a Heck reaction, where a palladium catalyst is used to couple the fluorophenyl group with the oxazole ring.
Attachment of the furan group: This can be done through nucleophilic substitution or other suitable organic reactions.
Formation of the carbonitrile group: This is typically achieved through the reaction of an appropriate nitrile precursor with the oxazole ring.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan and oxazole rings.
Reduction: Reduction reactions can occur at the carbonitrile group, converting it to an amine or other functional groups.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.
Major Products:
Oxidation: Products may include oxazole-4-carboxylic acid derivatives.
Reduction: Products may include primary amines or other reduced derivatives.
Substitution: Products may include various substituted fluorophenyl derivatives.
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Materials Science: It can be incorporated into polymers or other materials to impart unique properties such as fluorescence or conductivity.
Biology and Medicine:
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Biological Probes: It can be used as a probe in biological studies to investigate cellular processes and molecular interactions.
Industry:
Agriculture: The compound may be used in the development of agrochemicals, such as pesticides or herbicides.
Electronics: Its potential conductive properties make it suitable for use in electronic devices and sensors.
Wirkmechanismus
The mechanism by which 2-[(1E)-2-(4-fluorophenyl)ethenyl]-5-{[(furan-2-yl)methyl]amino}-1,3-oxazole-4-carbonitrile exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into binding sites, influencing biochemical pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 2-[(E)-2-(4-Chlorphenyl)ethenyl]-5-[(Furan-2-ylmethyl)amino]-1,3-oxazol-4-carbonitril
- 2-[(E)-2-(4-Bromphenyl)ethenyl]-5-[(Furan-2-ylmethyl)amino]-1,3-oxazol-4-carbonitril
- 2-[(E)-2-(4-Methylphenyl)ethenyl]-5-[(Furan-2-ylmethyl)amino]-1,3-oxazol-4-carbonitril
Einzigartigkeit
2-[(E)-2-(4-Fluorphenyl)ethenyl]-5-[(Furan-2-ylmethyl)amino]-1,3-oxazol-4-carbonitril ist einzigartig durch das Vorhandensein der Fluorphenylgruppe, die unterschiedliche elektronische und sterische Eigenschaften verleihen kann.
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-[(E)-2-(4-Fluorphenyl)ethenyl]-5-[(Furan-2-ylmethyl)amino]-1,3-oxazol-4-carbonitril kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Reagenzien wie Kaliumpermanganat oder Chromtrioxid oxidiert werden.
Reduktion: Reduktion kann mit Hilfe von Hydrierung oder Metallhydriden erreicht werden.
Substitution: Die Verbindung kann an nucleophilen oder elektrophilen Substitutionsreaktionen teilnehmen.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in einem sauren Medium.
Reduktion: Wasserstoffgas mit einem Palladiumkatalysator.
Substitution: Nucleophile wie Amine oder Elektrophile wie Alkylhalogenide.
Hauptprodukte
Oxidation: Bildung von Carbonsäuren oder Ketonen.
Reduktion: Bildung von Alkoholen oder Aminen.
Substitution: Bildung von substituierten Oxazolderivaten.
Wissenschaftliche Forschungsanwendungen
2-[(E)-2-(4-Fluorphenyl)ethenyl]-5-[(Furan-2-ylmethyl)amino]-1,3-oxazol-4-carbonitril hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Medizinische Chemie: Es wird aufgrund seiner einzigartigen Strukturmerkmale auf sein Potenzial als pharmazeutischer Wirkstoff untersucht.
Biologische Studien: Die Verbindung wird in Studien verwendet, um ihre Wechselwirkungen mit biologischen Zielen zu verstehen.
Materialwissenschaften: Es wird auf sein Potenzial für die Entwicklung neuer Materialien mit spezifischen Eigenschaften untersucht.
Industrielle Anwendungen: Die Verbindung wird auf ihr Potenzial für verschiedene industrielle Prozesse untersucht, darunter Katalyse und Polymerproduktion.
5. Wirkmechanismus
Der Wirkmechanismus von 2-[(E)-2-(4-Fluorphenyl)ethenyl]-5-[(Furan-2-ylmethyl)amino]-1,3-oxazol-4-carbonitril beinhaltet:
Molekulare Ziele: Die Verbindung kann mit bestimmten Enzymen oder Rezeptoren in biologischen Systemen interagieren.
Beteiligte Signalwege: Sie kann Signalwege modulieren, was zu Veränderungen in Zellfunktionen führt.
Eigenschaften
Molekularformel |
C17H12FN3O2 |
|---|---|
Molekulargewicht |
309.29 g/mol |
IUPAC-Name |
2-[(E)-2-(4-fluorophenyl)ethenyl]-5-(furan-2-ylmethylamino)-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C17H12FN3O2/c18-13-6-3-12(4-7-13)5-8-16-21-15(10-19)17(23-16)20-11-14-2-1-9-22-14/h1-9,20H,11H2/b8-5+ |
InChI-Schlüssel |
ZIDLABKBJJWHNC-VMPITWQZSA-N |
Isomerische SMILES |
C1=COC(=C1)CNC2=C(N=C(O2)/C=C/C3=CC=C(C=C3)F)C#N |
Kanonische SMILES |
C1=COC(=C1)CNC2=C(N=C(O2)C=CC3=CC=C(C=C3)F)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-fluorophenoxy)butanamide](/img/structure/B11375353.png)
![4-(3-chlorophenyl)-5-(3-ethoxypropyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11375355.png)
![ethyl 2-({[1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11375357.png)
![6-[(E)-2-(2-methylphenyl)ethenyl]-3-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11375360.png)
![N-(4-bromo-3-methylphenyl)-1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11375380.png)
![3,4-dimethoxy-N-{5-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B11375383.png)
![5-({3-[(2-fluorobenzyl)oxy]benzyl}amino)-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11375384.png)
![2-(2-methoxyphenoxy)-N-[2-(morpholin-4-ylmethyl)-1-(propan-2-yl)-1H-benzimidazol-5-yl]acetamide](/img/structure/B11375393.png)
![1-(3-methylphenyl)-4-oxo-N-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11375413.png)


![5-chloro-N-(4-acetamidophenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}pyrimidine-4-carboxamide](/img/structure/B11375423.png)
![N-{5-[1-(3-chloro-4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2-fluorobenzamide](/img/structure/B11375424.png)
